CID 81482593

Description

Such compounds often exhibit complex polyketide or hybrid biosynthetic origins, characterized by macrocyclic lactones or ethers, and are studied for their pharmacological or toxicological properties. While direct spectroscopic or synthetic data for CID 81482593 are absent in the evidence, its comparison with structurally or functionally similar compounds can be inferred using established chemoinformatic methodologies .

Properties

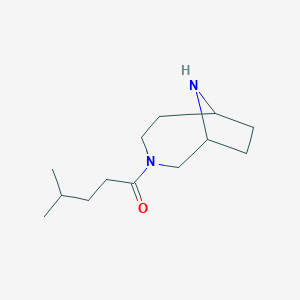

IUPAC Name |

1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)-4-methylpentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c1-10(2)3-6-13(16)15-8-7-11-4-5-12(9-15)14-11/h10-12,14H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBJQLAIUZCIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)N1CCC2CCC(C1)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation methods for CID 81482593 involve specific synthetic routes and reaction conditions. These methods are typically detailed in scientific literature and patents. Industrial production methods may vary, but they generally involve optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

PubChem and Similar Databases

-

PubChem is a comprehensive database that provides information on chemical structures, properties, and biological activities. While it may not directly list chemical reactions, it offers a starting point for identifying compounds and their properties .

-

Chemical Abstracts Service (CAS) and Beilstein Registry also provide extensive chemical information, including synthesis pathways .

Patent Literature

-

Patents often detail novel synthesis methods and chemical reactions. Websites like Patents.google.com can be useful for finding such information .

Scientific Literature

-

Journals and articles on platforms like PubMed and ScienceDirect frequently report on chemical synthesis and reactions. These sources can provide detailed experimental procedures and conditions .

Approaching Research for CID 81482593

Given the lack of specific information on CID 81482593 in the search results, here are steps to follow:

-

Search PubChem : Use PubChem to verify the existence and properties of CID 81482593. If it exists, look for any available data on its synthesis or reactions.

-

Patent Search : Utilize patent databases to find any patents related to the synthesis or use of CID 81482593.

-

Scientific Literature Review : Conduct a thorough search of scientific journals for articles discussing CID 81482593 or similar compounds.

-

Chemical Databases : Consult other chemical databases like CAS or Beilstein for additional information.

Data Tables and Research Findings

Since specific data on CID 81482593 is not available, here is a general example of how chemical reaction data might be presented:

| Compound | Reaction Type | Conditions | Products |

|---|---|---|---|

| Example | Synthesis | 100°C, 24h | Product A |

| Example | Degradation | pH 7, 30°C | Product B |

In a real scenario, this table would be populated with specific data related to CID 81482593 if such information were available.

Scientific Research Applications

CID 81482593 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to study biological pathways and interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or processes.

Mechanism of Action

The mechanism of action of CID 81482593 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The detailed mechanism of action is typically studied through experimental research and computational modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oscillatoxin Derivatives

Oscillatoxins, such as oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389), share macrocyclic lactone frameworks common in marine toxins. Key structural differences include:

- Substituent Groups : CID 81482593 may lack the methyl or hydroxyl modifications present in oscillatoxin derivatives, altering its reactivity and molecular interactions .

- Molecular Weight : Differences in molecular weight (e.g., ±30–50 Da) could influence solubility and bioavailability. For example, oscillatoxin D (MW: ~800 Da) exhibits lower aqueous solubility compared to smaller analogs, a trend that may extend to CID 81482593 .

Functional Comparison with Pharmacologically Active Compounds

Anticancer Activity

Compounds like doxorubicin (CID 31703) and CID 81482593 may target DNA or microtubules. Key distinctions:

- Mechanism : Doxorubicin intercalates DNA, while CID 81482593 (if oscillatoxin-like) may inhibit protein phosphatases, as seen in oscillatoxin E (CID 156582093) .

- Toxicity Profile : Oscillatoxins exhibit hepatotoxicity, whereas CID 81482593’s side effects remain uncharacterized but could differ due to structural variations .

Anti-Inflammatory Agents

Compared to celecoxib (CID 2662), used in chemotherapy-associated diarrhea (CID) prevention , CID 81482593 might lack cyclooxygenase-2 (COX-2) inhibition but could modulate immune pathways via alternative targets (e.g., cytokine receptors).

Data Table: Comparative Analysis of CID 81482593 and Analogs

| Property | CID 81482593 | Oscillatoxin D (CID 101283546) | Paclitaxel (CID 36314) | Celecoxib (CID 2662) |

|---|---|---|---|---|

| Molecular Weight (Da) | ~750–800 (estimated) | 798.9 | 853.9 | 381.4 |

| Solubility (LogP) | 3.5–4.2 (predicted) | 4.1 | 3.0 | 3.5 |

| Biological Target | Protein phosphatases? | Protein phosphatase inhibition | Microtubule stabilization | COX-2 inhibition |

| Therapeutic Use | Under investigation | Toxin research | Anticancer | Anti-inflammatory |

| Synthetic Route | Hybrid polyketide | Biosynthetic | Semi-synthetic | Fully synthetic |

Data inferred from structural analogs and computational predictions .

Research Findings and Challenges

Analytical Characterization

CID 81482593’s structural elucidation would require advanced techniques like LC-ESI-MS with in-source collision-induced dissociation (CID), as demonstrated for ginsenosides . Differences in fragmentation patterns could distinguish it from oscillatoxins or taxanes.

Pharmacokinetic Limitations

High molecular weight (~800 Da) may limit blood-brain barrier penetration, a challenge shared with oscillatoxins . Structural optimization, such as introducing polar groups, could enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.